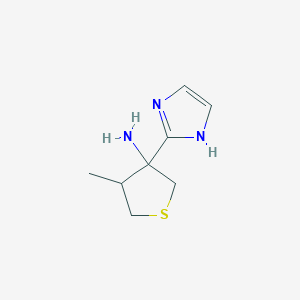
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine is a heterocyclic compound that contains an imidazole ring and a thiolane ring. The imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms, while the thiolane ring is a five-membered ring containing four carbon atoms and one sulfur atom. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoimidazole with 4-chloro-2-methylbutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: It is being investigated for its potential as an anticancer agent, as it can inhibit the growth of certain cancer cells.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of certain enzymes involved in cell division, leading to the suppression of cancer cell growth. Additionally, its ability to disrupt microbial cell membranes makes it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoimidazole: A precursor in the synthesis of 3-(1H-Imidazol-2-yl)-4-methylthiolan-3-amine.
4-Chloro-2-methylbutan-2-amine: Another precursor used in the synthesis.
Imidazole: A simpler compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both an imidazole ring and a thiolane ring in its structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-4-methylthiolan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-6-4-12-5-8(6,9)7-10-2-3-11-7/h2-3,6H,4-5,9H2,1H3,(H,10,11) |
InChI Key |
KOWIFLUECMIEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




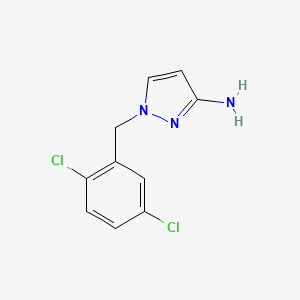
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)


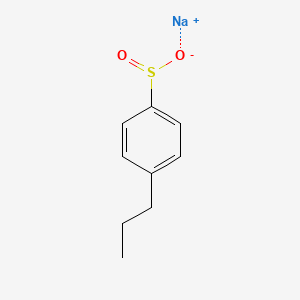
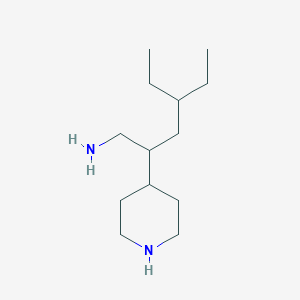
![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)
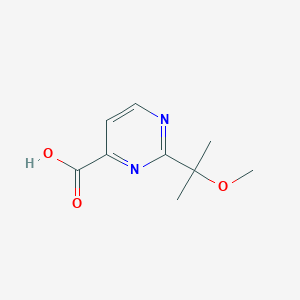
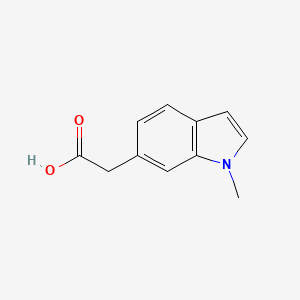
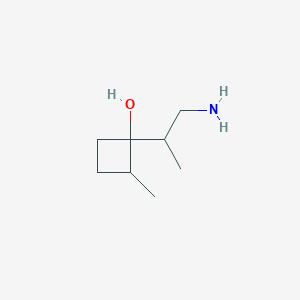
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)

